An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
This guide provides a comprehensive technical overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a key heterocyclic building block with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical identity, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Core Compound Identity and Physicochemical Properties
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a fluorine atom, and an N-isopropyl amide group. These features impart specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules.
Chemical Identity:
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Systematic Name: 2,6-dichloro-5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide
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Molecular Formula: C₉H₉Cl₂FN₂O[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 251.09 g/mol | [2] |
| Appearance | White crystalline solid (predicted) | [3] |
| Purity (by HPLC) | ≥99.8% (for related nicotinamide) | [3] |
| Storage Conditions | Inert atmosphere, room temperature |
The strategic placement of halogen atoms on the pyridine ring significantly influences the compound's reactivity, providing multiple sites for further chemical modification. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.
Synthesis and Reaction Pathways
The synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide typically proceeds from its precursor, 2,6-Dichloro-5-fluoronicotinic acid. This multi-step synthesis is a cornerstone for accessing a range of functionalized nicotinamide derivatives.
Synthesis of Key Precursor: 2,6-Dichloro-5-fluoronicotinic acid
The industrial synthesis of 2,6-dichloro-5-fluoronicotinic acid often starts from more readily available precursors and involves chlorination and hydrolysis steps. An established method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[4] This process requires careful control of reaction conditions to achieve high purity and yield, making it suitable for large-scale production.[4]
Amidation to Form 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
The final step in the synthesis of the target compound is the amidation of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride intermediate.
Experimental Protocol: Synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
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Activation of Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically carried out in an inert solvent.
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Amine Coupling: The resulting acyl chloride is then reacted with isopropylamine in the presence of a base to neutralize the HCl byproduct.
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Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.
Logical Flow of Synthesis:
Caption: Synthetic pathway from a dihydroxy precursor to the target N-isopropylnicotinamide.
Applications in Drug Discovery and Development
Substituted nicotinamides are a class of compounds with broad biological activities. The unique substitution pattern of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The parent compound, 2,6-dichloro-5-fluoronicotinamide, is a known intermediate in the synthesis of fluoroquinolone antibacterial drugs, such as gemifloxacin.[5] It is also a key building block for the synthesis of Sotorasib, an inhibitor of the KRAS G12C mutant protein used in the treatment of certain cancers.[6] Given this precedent, the N-isopropyl derivative is a promising candidate for the development of new APIs with potentially improved pharmacological profiles.
The dichloro-fluoro-pyridine core offers multiple reaction sites for diversification, allowing medicinal chemists to explore a wide chemical space. The chlorine atoms can be displaced by various nucleophiles, and the amide group can be further modified, leading to the generation of extensive compound libraries for screening.
Potential Therapeutic Areas:
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Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.
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Infectious Diseases: For the development of novel antibacterial and antiviral compounds.
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Inflammatory Diseases: As a scaffold for anti-inflammatory drug candidates.
Workflow for Utilizing the Intermediate in Drug Discovery:
Caption: A typical drug discovery workflow starting from the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide and its precursors. Based on the data for the closely related 2,6-dichloro-5-fluoronicotinamide, the following hazard statements may apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a highly functionalized building block with significant potential for the synthesis of novel and diverse molecular entities. Its utility is well-established through the successful application of its parent nicotinamide in the development of important pharmaceuticals. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding for researchers and developers looking to incorporate this versatile intermediate into their discovery programs.
References
- Hainan Sincere Industries. (n.d.). 2,6-Dichloro-5-fluoronicotinamide.
- ChemicalBook. (n.d.). 2,6-DICHLORO-5-FLUORO-N-ISOPROPYLNICOTINAMIDE CAS 680217-86-1.
- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0.
- CymitQuimica. (n.d.). 2,6-Dichloro-5-fluoro-N-isopropylnicotinamide.
- Kemphar International. (n.d.). 2,6 Di Chloro-5-Fluoro Nicotinamide.
- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
Sources
- 1. 2,6-DICHLORO-5-FLUORO-N-ISOPROPYLNICOTINAMIDE CAS#: 680217-86-1 [amp.chemicalbook.com]
- 2. 2,6-Dichloro-5-fluoro-N-isopropylnicotinamide | CymitQuimica [cymitquimica.com]
- 3. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. hnsincere.com [hnsincere.com]
- 6. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
